2,3',4,5'-Tétraméthoxystilbène

Vue d'ensemble

Description

Tetramethylsilane is an organosilicon compound with the chemical formula Si(CH₃)₄. It is the simplest tetraorganosilane and is characterized by a tetrahedral framework. Tetramethylsilane is a colorless, volatile liquid with a characteristic odor. It is widely used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its inertness and volatility .

Applications De Recherche Scientifique

Tetramethylsilane has diverse applications in scientific research:

NMR Spectroscopy: Used as an internal standard for calibrating chemical shifts in ¹H, ¹³C, and ²⁹Si NMR spectroscopy.

Gas Chromatography: Used as a derivatization reagent to enhance the volatility and stability of compounds.

Chemical Vapor Deposition: Used as a precursor for the deposition of silicon dioxide or silicon carbide, depending on the conditions.

Mécanisme D'action

Tetramethylsilane exerts its effects primarily through its chemical inertness and volatility. In NMR spectroscopy, it provides a single sharp peak due to the equivalent environment of all twelve hydrogen atoms, making it an ideal reference compound . In gas chromatography, the addition of a trimethylsilyl group enhances the volatility and stability of compounds, facilitating their analysis .

Similar Compounds:

Neopentane: Similar in structure but lacks the silicon atom.

Tetramethylgermane: Similar structure with germanium instead of silicon.

Tetramethyltin: Similar structure with tin instead of silicon.

Uniqueness of Tetramethylsilane: Tetramethylsilane is unique due to its use as a reference compound in NMR spectroscopy. Its inertness and volatility make it an ideal standard, providing a single sharp peak in NMR spectra. Additionally, its application in gas chromatography as a derivatization reagent further highlights its versatility .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

2,3’,4,5’-Tetramethoxystilbene plays a crucial role in biochemical reactions by inhibiting the activity of CYP1B1, an enzyme involved in the metabolism of various endogenous and exogenous compounds. This inhibition is highly selective, with an IC50 value of 6 nM and a Ki value of 3 nM . The compound also exhibits lesser inhibitory effects on CYP1A1 and CYP1A2, with IC50 values of 300 nM and 3.1 μM, respectively . By inhibiting CYP1B1, 2,3’,4,5’-Tetramethoxystilbene can modulate the metabolism of carcinogens and other toxic compounds, thereby exerting its anti-cancer effects.

Cellular Effects

2,3’,4,5’-Tetramethoxystilbene has been shown to induce apoptosis in various cancer cell lines, including breast cancer cells . The compound increases the expression of pro-apoptotic genes and proteins, such as Bax, Noxa, and Bim, while also causing the translocation of Bax from the cytosol to the mitochondria . This leads to the activation of both caspase-dependent and caspase-independent apoptotic pathways, resulting in cell death. Additionally, 2,3’,4,5’-Tetramethoxystilbene has been found to affect cell signaling pathways, gene expression, and cellular metabolism, further contributing to its anti-cancer properties .

Molecular Mechanism

At the molecular level, 2,3’,4,5’-Tetramethoxystilbene exerts its effects primarily through the inhibition of CYP1B1 . This inhibition prevents the conversion of estradiol to 4-hydroxyestradiol, a metabolite associated with carcinogenesis . The compound also increases the expression of stress response and pro-apoptotic genes, leading to the activation of apoptotic pathways . Furthermore, 2,3’,4,5’-Tetramethoxystilbene has been shown to inhibit the activity of NADPH oxidase and reduce the production of reactive oxygen species (ROS), thereby mitigating oxidative stress and its associated cellular damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3’,4,5’-Tetramethoxystilbene have been observed to change over time. In vitro studies have shown that the compound maintains high cell viability (>90%) for the first 24 hours of exposure, but cell survival drops to 60-70% by 72 hours . This indicates that the compound’s apoptotic effects become more pronounced over time. Additionally, in vivo studies have demonstrated that daily injections of 2,3’,4,5’-Tetramethoxystilbene can reduce systolic blood pressure in spontaneously hypertensive rats over a period of several weeks .

Dosage Effects in Animal Models

The effects of 2,3’,4,5’-Tetramethoxystilbene vary with different dosages in animal models. In spontaneously hypertensive rats, daily injections of the compound at a dosage of 300 μg/kg have been shown to normalize systolic blood pressure and reduce CYP1B1 activity . Higher doses may lead to toxic or adverse effects, although specific data on such effects are limited. It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

2,3’,4,5’-Tetramethoxystilbene is involved in metabolic pathways related to the inhibition of CYP1B1 . By blocking this enzyme, the compound prevents the metabolism of estradiol to its carcinogenic metabolite, 4-hydroxyestradiol . Additionally, 2,3’,4,5’-Tetramethoxystilbene interacts with other enzymes and cofactors involved in oxidative stress and apoptosis, further influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 2,3’,4,5’-Tetramethoxystilbene is transported and distributed through interactions with various transporters and binding proteins . The compound’s bioavailability is relatively low, which has led to the development of liposome-encapsulated formulations to enhance its uptake into tissues . These formulations have been shown to improve the compound’s distribution and localization, thereby increasing its therapeutic efficacy.

Subcellular Localization

2,3’,4,5’-Tetramethoxystilbene localizes to specific subcellular compartments, where it exerts its biochemical effects . The compound has been observed to cause the translocation of Bax from the cytosol to the mitochondria, leading to the activation of apoptotic pathways . Additionally, 2,3’,4,5’-Tetramethoxystilbene may undergo post-translational modifications that direct it to specific organelles, further influencing its activity and function.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetramethylsilane is typically produced as a by-product during the production of methyl chlorosilanes. The process involves the direct reaction of methyl chloride with silicon. The primary products of this reaction are trimethylsilyl chloride, dimethyldichlorosilane, and methyltrichlorosilane .

Industrial Production Methods: In industrial settings, tetramethylsilane is produced through the same method mentioned above. The reaction conditions involve the use of methyl chloride and silicon at elevated temperatures. The by-products are separated and purified to obtain tetramethylsilane .

Analyse Des Réactions Chimiques

Types of Reactions: Tetramethylsilane undergoes various chemical reactions, including:

Deprotonation: When treated with butyllithium, tetramethylsilane undergoes deprotonation to form trimethylsilylmethyl lithium, a common alkylating agent.

Trimethylsilylation: Tetramethylsilane is used as a derivatization reagent in gas chromatography to add a trimethylsilyl group to compounds, enhancing their volatility and stability.

Common Reagents and Conditions:

Butyllithium: Used for deprotonation reactions.

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): Commonly used for trimethylsilylation reactions.

Major Products:

Trimethylsilylmethyl lithium: Formed from deprotonation.

Trimethylsilyl derivatives: Formed from trimethylsilylation reactions.

Propriétés

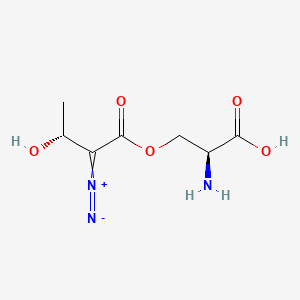

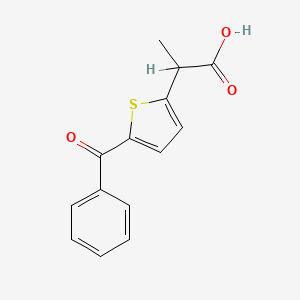

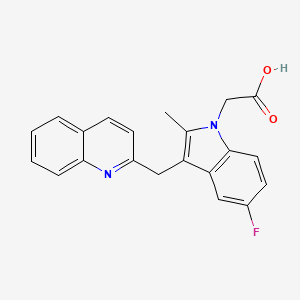

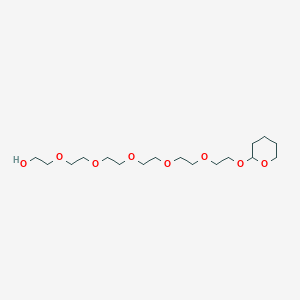

IUPAC Name |

1-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O4/c1-19-15-8-7-14(18(12-15)22-4)6-5-13-9-16(20-2)11-17(10-13)21-3/h5-12H,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBCWSHYEQUBLW-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/C2=CC(=CC(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101186212 | |

| Record name | 1-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101186212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24144-92-1, 20578-92-1 | |

| Record name | 1-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2,4-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24144-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,3',5'-Tetramethoxystilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020578921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101186212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

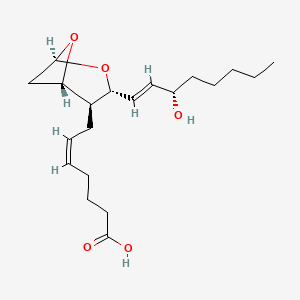

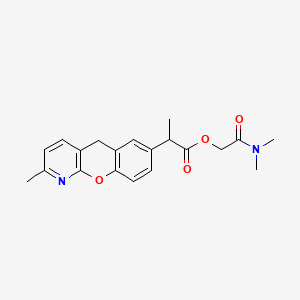

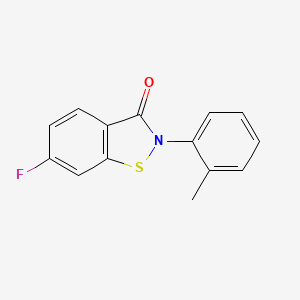

![[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl] (2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoate](/img/structure/B1682893.png)